5-(4-chlorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
- This compound has the linear formula C₁₃H₁₇Cl₂N₃ and a molecular weight of 286.21 g/mol .
- It belongs to the class of benzimidazole derivatives .
- The compound’s structure includes a chlorophenyl group, a sulfonylphenyl group, and an oxazole ring.
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories typically synthesize it.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery or as a lead compound.
Industry: Limited information, but it could find use in specialty chemicals.
Mechanism of Action
Targets: The compound likely interacts with specific , , or .
Pathways: Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other benzimidazole derivatives.
Similar Compounds: Unfortunately, I don’t have a specific list of similar compounds, but exploring related literature would provide insights.
Remember that this compound’s applications and mechanisms are still an active area of research, and further studies are necessary to fully understand its potential
Properties
Molecular Formula |
C22H22ClN3O4S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H22ClN3O4S/c1-15-4-2-3-13-26(15)31(28,29)19-11-9-18(10-12-19)24-22(27)20-14-21(30-25-20)16-5-7-17(23)8-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,27) |
InChI Key |
IDCDWCUSSJNYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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